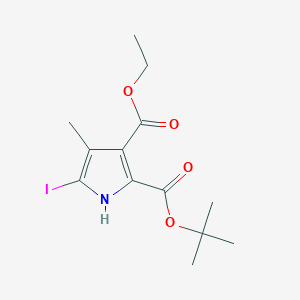
2-tert-Butyl 3-ethyl 5-iodo-4-methyl-1H-pyrrole-2,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-I-4-METHYL-1H-PYRROLE-2,3-DICARBOXYLIC ACID 2-TERT-BUTYL ESTER 3-ETHYL ESTER: is a complex organic compound with the molecular formula C13H18INO4 and a molecular weight of 379.197 g/mol . This compound is part of the pyrrole family, which is known for its significant role in various biological and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-I-4-METHYL-1H-PYRROLE-2,3-DICARBOXYLIC ACID 2-TERT-BUTYL ESTER 3-ETHYL ESTER typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
standard organic synthesis techniques, including esterification and halogenation, are employed to produce this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
5-I-4-METHYL-1H-PYRROLE-2,3-DICARBOXYLIC ACID 2-TERT-BUTYL ESTER 3-ETHYL ESTER: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens or alkylating agents under controlled temperature and pressure.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
5-I-4-METHYL-1H-PYRROLE-2,3-DICARBOXYLIC ACID 2-TERT-BUTYL ESTER 3-ETHYL ESTER: has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 5-I-4-METHYL-1H-PYRROLE-2,3-DICARBOXYLIC ACID 2-TERT-BUTYL ESTER 3-ETHYL ESTER involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .
Comparison with Similar Compounds
5-I-4-METHYL-1H-PYRROLE-2,3-DICARBOXYLIC ACID 2-TERT-BUTYL ESTER 3-ETHYL ESTER: can be compared with other pyrrole derivatives, such as:
- 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester
- 5-(3-hydroxy-propyl)-3-methyl-1H-pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-ethyl ester
These compounds share similar structural features but differ in their functional groups and specific applications.
Properties
Molecular Formula |
C13H18INO4 |
|---|---|
Molecular Weight |
379.19 g/mol |
IUPAC Name |
2-O-tert-butyl 3-O-ethyl 5-iodo-4-methyl-1H-pyrrole-2,3-dicarboxylate |
InChI |
InChI=1S/C13H18INO4/c1-6-18-11(16)8-7(2)10(14)15-9(8)12(17)19-13(3,4)5/h15H,6H2,1-5H3 |
InChI Key |
LYZAXIZGUPQXFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)I)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















